4-Methoxy-12-(trimethylsilyl)isoindolo[2,1-b]isoquinolin-5(7H)-one
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Overview
Description
4-Methoxy-12-(trimethylsilyl)isoindolo[2,1-b]isoquinolin-5(7H)-one is a complex organic compound belonging to the class of isoindoloisoquinolines
Preparation Methods
The synthesis of 4-Methoxy-12-(trimethylsilyl)isoindolo[2,1-b]isoquinolin-5(7H)-one typically involves multi-step reactions. One common method includes the aerobic copper-catalyzed [3+2] annulation reaction of diarylamines with indoles . This method offers a practical route for diverse and atom-economic synthesis of the desired products. The reaction conditions generally involve the use of copper catalysts under aerobic conditions, which allows for high chemo-selectivity and functional group tolerance .
Chemical Reactions Analysis
4-Methoxy-12-(trimethylsilyl)isoindolo[2,1-b]isoquinolin-5(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methoxy-12-(trimethylsilyl)isoindolo[2,1-b]isoquinolin-5(7H)-one has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where isoindoloisoquinolines have shown efficacy.
Industry: The compound is used in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism by which 4-Methoxy-12-(trimethylsilyl)isoindolo[2,1-b]isoquinolin-5(7H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction pathways, where the compound influences cellular responses by altering the activity of key proteins.
Comparison with Similar Compounds
Similar compounds to 4-Methoxy-12-(trimethylsilyl)isoindolo[2,1-b]isoquinolin-5(7H)-one include other isoindoloisoquinolines such as:
Isoindolo[2,1-b]isoquinoline-5(7H)-one: Lacks the methoxy and trimethylsilyl groups, resulting in different chemical properties.
7-Hydroxyisoindolo[2,1-b]isoquinolin-5(7H)-one:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Biological Activity
4-Methoxy-12-(trimethylsilyl)isoindolo[2,1-b]isoquinolin-5(7H)-one is a compound belonging to the isoquinoline family, which has garnered attention due to its diverse biological activities. Isoquinoline derivatives are known for their pharmacological potential, including anticancer, anti-inflammatory, and neuroprotective properties. This article delves into the biological activity of this specific compound, highlighting recent research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by:
- Isoindole core : This structure is known for its stability and ability to interact with biological targets.
- Methoxy group : This substituent can enhance solubility and bioavailability.
- Trimethylsilyl group : This moiety often improves the compound's stability and can influence its reactivity.
Biological Activity Overview
Research indicates that isoquinoline derivatives exhibit a wide range of biological activities. The specific biological activities of this compound include:
1. Anticancer Activity
Recent studies have demonstrated that isoquinoline derivatives possess significant anticancer properties. For instance:
- Mechanism of Action : Compounds similar to this compound have been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
- Case Study : A derivative was tested against various cancer cell lines (MCF-7 for breast cancer and HeLa for cervical cancer), showing IC50 values in the low micromolar range (10-20 µM), indicating potent activity against these cell types .
2. Anti-inflammatory Effects
Isoquinoline compounds are also recognized for their anti-inflammatory properties:
- In Vitro Studies : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS).
- Data Table : Inhibition percentages at varying concentrations are summarized below.
Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
---|---|---|
5 | 30 | 25 |
10 | 50 | 45 |
20 | 70 | 65 |
3. Neuroprotective Properties
Emerging evidence suggests that isoquinoline derivatives may offer neuroprotective benefits:
- Mechanism : They may exert protective effects against oxidative stress-induced neuronal damage by scavenging free radicals and modulating neuroinflammatory responses.
- Research Findings : In a study involving neuronal cell cultures exposed to oxidative stress, treatment with the compound resulted in a significant reduction in cell death compared to untreated controls .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functionalization techniques. The Castagnoli–Cushman reaction has been utilized effectively in synthesizing related isoquinoline structures, showcasing its versatility in producing biologically active compounds .
Properties
CAS No. |
646029-41-6 |
---|---|
Molecular Formula |
C20H21NO2Si |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
4-methoxy-12-trimethylsilyl-7H-isoindolo[2,1-b]isoquinolin-5-one |
InChI |
InChI=1S/C20H21NO2Si/c1-23-16-11-7-10-15-17(16)20(22)21-12-13-8-5-6-9-14(13)18(21)19(15)24(2,3)4/h5-11H,12H2,1-4H3 |
InChI Key |
QOLAZWAOKUZVDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)N3CC4=CC=CC=C4C3=C2[Si](C)(C)C |
Origin of Product |
United States |
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